molecular formula C21H23N3O4S B3562176 3,4-DIETHOXY-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE

3,4-DIETHOXY-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE

Cat. No.: B3562176
M. Wt: 413.5 g/mol
InChI Key: VNRLYOMDXILLSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-DIETHOXY-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE is a complex organic compound that belongs to the class of benzamides It is characterized by the presence of ethoxy and methoxy groups attached to a benzene ring, along with a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIETHOXY-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE typically involves multiple steps. One common approach starts with the preparation of the thiadiazole ring, followed by the introduction of the benzamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

    Thiadiazole Formation: The thiadiazole ring can be synthesized by reacting appropriate hydrazides with carbon disulfide and an oxidizing agent.

    Benzamide Introduction: The benzamide moiety is introduced through a coupling reaction between the thiadiazole derivative and 3,4-diethoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3,4-DIETHOXY-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3,4-DIETHOXY-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4-DIETHOXY-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with methoxy groups instead of ethoxy groups.

    3,4-Diethoxybenzamide: Lacks the thiadiazole moiety.

    4-Methoxyphenyl derivatives: Compounds with similar aromatic structures but different functional groups.

Uniqueness

3,4-DIETHOXY-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE is unique due to the presence of both ethoxy and methoxy groups along with a thiadiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3,4-diethoxy-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-4-27-17-11-8-15(13-18(17)28-5-2)20(25)22-21-24-23-19(29-21)12-14-6-9-16(26-3)10-7-14/h6-11,13H,4-5,12H2,1-3H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRLYOMDXILLSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,4-DIETHOXY-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE
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3,4-DIETHOXY-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE
Reactant of Route 3
3,4-DIETHOXY-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE
Reactant of Route 4
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3,4-DIETHOXY-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE
Reactant of Route 5
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3,4-DIETHOXY-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE
Reactant of Route 6
Reactant of Route 6
3,4-DIETHOXY-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE

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